molecular formula C12H15F2N3O B12228874 4,4-difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide

4,4-difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide

Cat. No.: B12228874
M. Wt: 255.26 g/mol
InChI Key: DOQBPQGEKDMHMF-UHFFFAOYSA-N
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Description

4,4-Difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide is a chemical compound that features a cyclohexane ring substituted with two fluorine atoms and a carboxamide group linked to a pyrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

4,4-Difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4,4-Difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide involves its interaction with specific molecular targets. The pyrazine moiety can bind to enzymes or receptors, modulating their activity. The fluorine atoms enhance the compound’s stability and bioavailability, making it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Difluoro-N-[(pyrazin-2-yl)methyl]cyclohexane-1-carboxamide is unique due to its specific combination of a cyclohexane ring with difluoro substitution and a pyrazine moiety. This structure provides distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H15F2N3O

Molecular Weight

255.26 g/mol

IUPAC Name

4,4-difluoro-N-(pyrazin-2-ylmethyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C12H15F2N3O/c13-12(14)3-1-9(2-4-12)11(18)17-8-10-7-15-5-6-16-10/h5-7,9H,1-4,8H2,(H,17,18)

InChI Key

DOQBPQGEKDMHMF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)NCC2=NC=CN=C2)(F)F

Origin of Product

United States

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